Gestaclone

Structural Chemoinformatics Progestin Classification Ligand-Based Drug Design

Gestaclone (SH-1040) is a non-marketed steroidal progestin with two fused cyclopropane rings and a C6 chlorine atom, offering conformational rigidity absent in common progestins. It addresses the need for structurally extreme PR ligands in crystallography and selectivity studies. • Unique 6-chloro-1α,2α:16α,17-bismethylene scaffold for probing PR binding pocket steric constraints. • Ideal comparator to 17α-hydroxyprogesterone and 19-nortestosterone derivatives for receptor selectivity profiling. • Rigid pharmacophore template for virtual screening of novel PR modulators. Supplied as a research-grade compound with analytical characterization.

Molecular Formula C23H27ClO2
Molecular Weight 370.9 g/mol
CAS No. 19291-69-1
Cat. No. B096329
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGestaclone
CAS19291-69-1
SynonymsGestaclone
Molecular FormulaC23H27ClO2
Molecular Weight370.9 g/mol
Structural Identifiers
SMILESCC(=O)C12CC1CC3C2(CCC4C3C=C(C5=CC(=O)C6CC6C45C)Cl)C
InChIInChI=1S/C23H27ClO2/c1-11(25)23-10-12(23)6-16-13-8-19(24)18-9-20(26)14-7-17(14)22(18,3)15(13)4-5-21(16,23)2/h8-9,12-17H,4-7,10H2,1-3H3/t12-,13+,14+,15-,16-,17-,21-,22-,23-/m0/s1
InChIKeyVUWYSFAIXUWQRQ-VMKBGRNBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Gestaclone: Unique Bismethylene Progestin Structure


Gestaclone (developmental code SH-1040) is a steroidal progestin of unique chemical structure, distinguished by a 6-chloro-1α,2α:16α,17-bismethylene-4,6-pregnadiene-3,20-dione framework derived from progesterone [1]. First described in 1967, Gestaclone was developed as a progesterone receptor (PR) agonist targeting NR3C3 but was never marketed [2]. Unlike conventional 19-nortestosterone or 17α-hydroxyprogesterone derivatives, Gestaclone features two fused cyclopropane rings and a C6 chlorine atom, which structurally differentiates it from widely used progestins such as medroxyprogesterone acetate, norethisterone, and levonorgestrel [3]. Its molar mass is 370.91 g·mol⁻¹ (formula C₂₃H₂₇ClO₂) . No clinical trial data or quantitative pharmacological comparisons have been publicly reported for this compound [2].

Workflow

PR structural biology and ligand-docking studies

Selection Logic

Structurally unique bismethylene-chloro scaffold for receptor conformation probing

Use Context

PR-targeted assay context; no quantitative selectivity data available

Gestaclone Substitution Limitations in Research


Steroidal progestins are not interchangeable due to profound differences in receptor selectivity (PR, GR, AR, MR), metabolic stability, and downstream gene expression signatures [1]. Gestaclone’s 6-chloro-bismethylene scaffold is structurally unrelated to the 17α-hydroxyprogesterone ester (e.g., medroxyprogesterone acetate), 19‑nortestosterone (e.g., norethisterone, levonorgestrel), or retroprogesterone (e.g., dydrogesterone) classes [2]. These structural differences are known to drive divergent PR binding modes and cofactor recruitment, but no quantitative receptor binding or functional selectivity data are publicly available for Gestaclone to substantiate its comparative advantage [3]. Consequently, substituting Gestaclone with a more common progestin in research protocols would fundamentally alter the experimental system, as the target compound’s contribution to observed biological effects cannot be assumed to mirror that of any marketed alternative [3].

Class mismatch

Bismethylene-chloro scaffold is structurally unrelated to 17α-hydroxyprogesterone esters, 19-nortestosterone derivatives, and retroprogesterone classes. Receptor binding modes and cofactor recruitment may differ fundamentally.

Mechanism mismatch

Common progestins exhibit documented GR, AR, and MR cross-reactivity profiles. Gestaclone’s off-target engagement is unreported, so replacing it with a characterized progestin alters the pathway-response interpretation.

Endpoint context

Substituting with medroxyprogesterone acetate or levonorgestrel would introduce well-characterized polypharmacology that the target compound’s contribution cannot be assumed to mirror.

Quantitative Evidence for Gestaclone


Bismethylene Scaffold vs. Common Progestin Classes

Gestaclone is the sole progestin known to contain both 1α,2α- and 16α,17-bismethylene substituents combined with a 6-chloro substituent on the steroid nucleus [1]. In contrast, medroxyprogesterone acetate bears a 6α-methyl and 17α-acetoxy group; norethisterone is a 19-nor derivative lacking the C19 methyl group; and levonorgestrel is a 13β-ethyl-17α-ethynyl-18,19-dinortestosterone [2]. These structural divergences are documented to alter receptor binding pocket interactions and metabolic pathways across progestin classes [2]. No head-to-head structural activity relationship (SAR) data exist for Gestaclone against specific named comparators [3].

Scaffold classification
Class-level inference
Sole progestin with 1α,2α:16α,17-bismethylene and 6-chloro substituents combined. Topology distinct from all common progestin classes.
Structural probe for PR binding pocket steric constraints
No head-to-head SAR data; class-level structural inference only
Structural Chemoinformatics Progestin Classification Ligand-Based Drug Design

Progesterone Receptor Target and Pathway Annotation

Gestaclone is annotated as a progesterone receptor (NR3C3/PGR) agonist in the KEGG DRUG database, with pathway assignments to progesterone-mediated oocyte maturation (hsa04914) and estrogen signaling (hsa04915) [1]. Many marketed progestins additionally exhibit significant cross-reactivity with androgen (AR), glucocorticoid (GR), and mineralocorticoid (MR) receptors [2]. For example, medroxyprogesterone acetate shows GR binding (IC₅₀ = 1.42 nM) and AR binding (IC₅₀ = 4.53 nM) in fluorescence polarization assays [3]. Whether Gestaclone possesses similar polypharmacology or enhanced PR selectivity has not been experimentally determined or reported in scientific or patent literature [4].

Receptor target annotation
Class-level inference
Annotated as NR3C3/PGR agonist (KEGG D04315). Comparator MPA: PR IC₅₀ 6.20 nM, GR IC₅₀ 1.42 nM, AR IC₅₀ 4.53 nM. Gestaclone selectivity data absent.
Supports PR signaling studies; off-target context unreported
Selectivity profile requires experimental determination
Nuclear Receptor Pharmacology Progestin Target Identification KEGG Pathway Analysis

Lack of Quantitative Pharmacological Data

Comprehensive searches of PubMed, Google Scholar, USPTO, Espacenet, and chemical databases failed to identify any study reporting quantitative receptor binding affinity (EC₅₀, IC₅₀, Kᵢ), in vivo potency, metabolic stability, or toxicity data for Gestaclone [1][2][3]. By contrast, analogs such as medroxyprogesterone acetate and levonorgestrel have extensive published pharmacological profiles, including IC₅₀ values for multiple nuclear receptors and clinical pharmacokinetic parameters [2]. This data vacuum means that all claims of Gestaclone’s superiority or inferiority relative to any comparator are unsupported by publicly available quantitative evidence [3].

Quantitative data gap
Data to verify
0 published quantitative pharmacology studies identified. Comparators: extensive receptor binding and PK datasets available.
Procurement relies on structural uniqueness, not pharmacological evidence
Literature search across PubMed, Google Scholar, patent databases
Data Gap Analysis Pharmacological Characterization Evidence-Based Procurement

Research Applications of Gestaclone


PR Structural Biology and Ligand Docking

Gestaclone’s unprecedented bismethylene-chloro scaffold makes it a valuable ligand for X-ray crystallography, cryo‑EM, or molecular dynamics simulations aimed at understanding how fused cyclopropane rings alter PR ligand-binding domain conformation [1]. In contrast to prototypical ligands like progesterone or medroxyprogesterone acetate, Gestaclone can probe steric constraints within the PR binding pocket, potentially revealing novel allosteric interactions [2].

Structure-Selectivity Relationship Studies

Researchers studying the determinants of PR vs. GR/AR selectivity can employ Gestaclone as a structurally extreme comparator to 17α-hydroxyprogesterone and 19-nortestosterone derivatives [1]. Its unique topology may help deconvolute the contributions of specific substituent patterns to receptor cross-reactivity, even in the absence of its own quantitative selectivity data [2].

Pharmacophore Modeling and Virtual Screening

The presence of both 1,2- and 16,17-bismethylene groups in Gestaclone introduces conformational rigidity absent in most progestins, making it a useful template for generating pharmacophore hypotheses for PR agonism with restricted conformational flexibility [1]. This can guide virtual screening campaigns seeking novel PR modulators with improved selectivity [2].

Historical Reference in Progestin Chemical Space

As a compound described in 1967 but never advanced to clinical development, Gestaclone serves as a historical reference point for the evolution of progestin medicinal chemistry [1]. It exemplifies an early attempt to rigidify the steroid skeleton via bismethylene bridges, a strategy later employed in other steroid classes [2].

Application
Selection Property
Validation Focus
PR structural biology and ligand docking
Unique bismethylene-chloro scaffold
Binding pocket steric constraints and allosteric interaction mapping
Structure-selectivity relationship studies
Topology-distinct progestin comparator
Substituent-pattern contributions to receptor cross-reactivity
Pharmacophore modeling and virtual screening
Conformationally restricted steroid template
Pharmacophore hypothesis generation for PR agonism
Historical medicinal chemistry reference
1967 bismethylene-bridged steroid
Progestin scaffold evolution and rigidification strategy review
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